

How to prepare a stock solution of Sp-cAMPs sodium salt

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Compound of Interest

Compound Name: *Sp-Camps*

Cat. No.: *B610571*

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Application Notes and Protocols: Sp-cAMPs Sodium Salt

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sp-Adenosine-3',5'-cyclic monophosphorothioate, sodium salt (**Sp-cAMPs**), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It functions as a potent activator of cAMP-dependent Protein Kinase A (PKA), a key enzyme in numerous signal transduction pathways.[1][2][3][4][5] Unlike the endogenous second messenger cAMP, **Sp-cAMPs** exhibits significant resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), ensuring a more sustained activation of PKA.[6] It is also known to be an inhibitor of PDE3A.[1][2][4][5] These properties make **Sp-cAMPs** an invaluable tool for investigating the physiological roles of the cAMP/PKA signaling cascade, including its impact on metabolism, gene transcription, cell growth, and neuronal function.[7][8][9]

Physicochemical and Handling Properties

Proper handling and storage of **Sp-cAMPs** sodium salt are crucial for maintaining its stability and activity. The following table summarizes its key properties.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₁ N ₅ O ₅ PS · Na	[6]
Molecular Weight	367.3 g/mol	[6]
CAS Number	142439-95-0	[3]
Appearance	White to off-white solid	
Solubility (Water)	≤ 25 mg/mL	[3]
Solubility (DMSO/Saline Mix)	≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[2]
Storage (Solid)	-20°C	[3][6]

Protocol 1: Preparation of Aqueous Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of **Sp-cAMPs** sodium salt. Water or a biological buffer (e.g., PBS, pH 7.2) are the recommended solvents for most in vitro applications.

Materials:

- **Sp-cAMPs** sodium salt (MW: 367.3 g/mol)
- Nuclease-free water or sterile PBS (pH 7.2)
- Microcentrifuge tubes
- Vortex mixer

Procedure:

- Calculate Required Mass: Use the following formula to determine the mass of **Sp-cAMPs** sodium salt needed to prepare the desired volume of a 10 mM stock solution.
 - $\text{Mass (mg)} = 10 \text{ mM} * \text{Volume (mL)} * 0.3673 \text{ (mg/}\mu\text{mol)}$

- Example for 1 mL: Mass = $10 \times 1 \times 0.3673 = 3.673$ mg.
- Weigh Compound: Carefully weigh the calculated amount of **Sp-cAMPs** sodium salt in a microcentrifuge tube.
- Dissolution: Add the appropriate volume of nuclease-free water or sterile PBS to the tube.
- Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If solubility issues arise, gentle warming to 37°C or brief sonication can be applied.[\[10\]](#)
- Aliquot and Store: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[\[3\]](#) Store the aliquots according to the stability data provided in the table below.

Storage and Stability of Stock Solutions

The stability of the prepared stock solution is dependent on the storage temperature. Adhering to these guidelines prevents degradation and ensures experimental reproducibility.

Storage Temperature	Shelf Life	References
-20°C	Up to 1 month	[2] [3]
-80°C	Up to 6 months	[2] [3]

Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[\[2\]](#)

Application Example: PKA Pathway Activation in Cell Culture

This protocol provides a general workflow for treating cultured cells with **Sp-cAMPs** to activate the PKA pathway and analyzing the phosphorylation of a downstream target, such as the cAMP Response Element-Binding Protein (CREB).

Methodology:

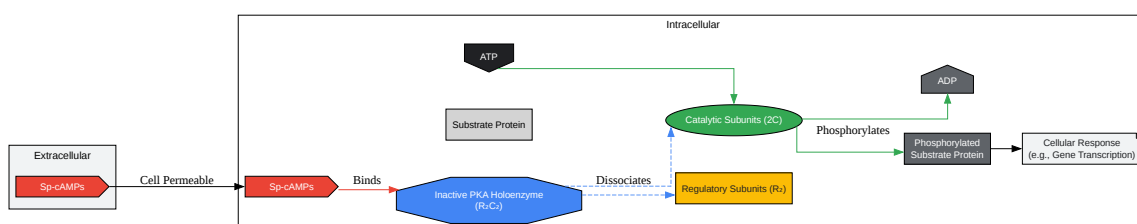
- **Cell Culture:** Plate HEK293 or a similar cell line in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight in appropriate growth medium.
- **Serum Starvation (Optional):** To reduce basal signaling activity, replace the growth medium with serum-free medium and incubate for 16-24 hours prior to treatment.[\[11\]](#)
- **Preparation of Working Solution:** Thaw an aliquot of the 10 mM **Sp-cAMPs** stock solution. Dilute the stock solution in serum-free medium to the desired final working concentration (e.g., 100 μ M).
- **Cell Treatment:** Remove the medium from the cells and replace it with the medium containing the **Sp-cAMPs** working solution. Incubate for the desired time period (e.g., 30 minutes). Include a vehicle-treated control (medium only).
- **Cell Lysis:** After incubation, place the plate on ice and wash the cells twice with ice-cold PBS. Add 100-200 μ L of ice-cold cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- **Protein Quantification:** Centrifuge the lysates at $\sim 14,000 \times g$ for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
- **Western Blot Analysis:**
 - Normalize protein samples to the same concentration with lysis buffer and sample loading buffer.
 - Separate the protein lysates via SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and probe with a primary antibody specific for phosphorylated CREB (p-CREB Ser133).
 - Probe for total CREB and a loading control (e.g., GAPDH or β -actin) to ensure equal loading.

- Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Sp-cAMPs Signaling Pathway

The diagram below illustrates the mechanism by which **Sp-cAMPs** activates the Protein Kinase A (PKA) signaling cascade.

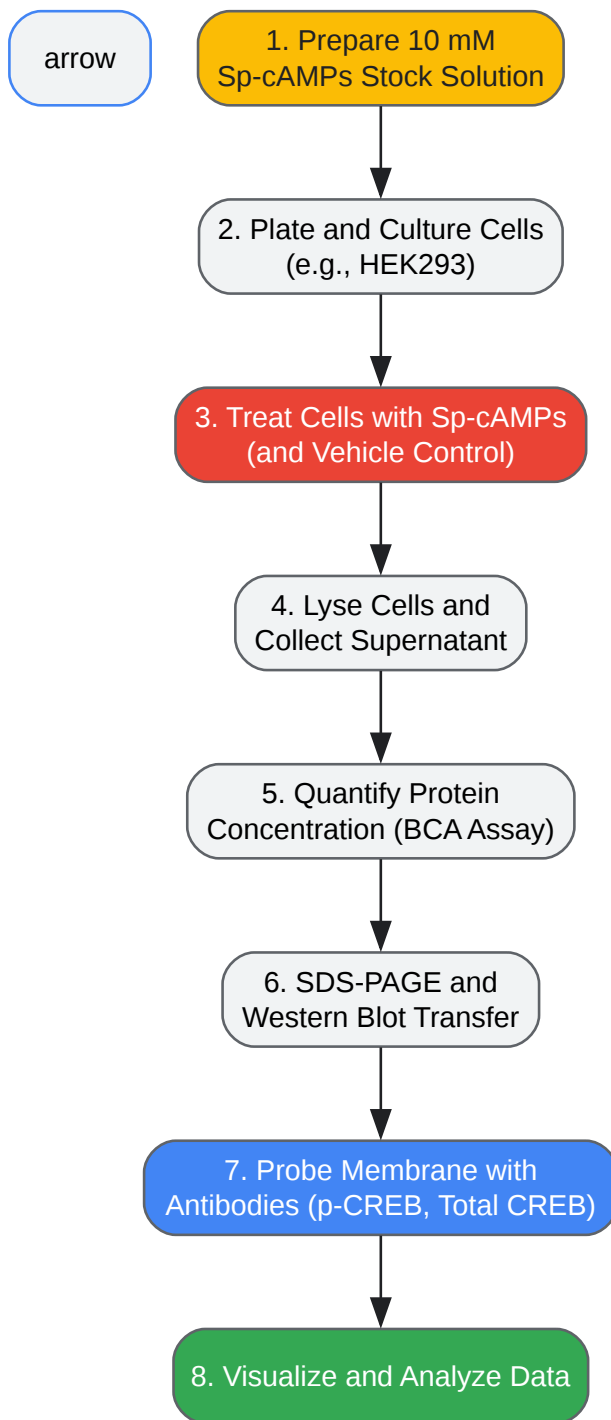


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Caption: **Sp-cAMPs** activates PKA by binding to its regulatory subunits.

Experimental Workflow: PKA Activation Assay

This flowchart outlines the key steps for assessing PKA activation in cultured cells using **Sp-cAMPs**.



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Caption: Workflow for analyzing PKA pathway activation via Western blot.

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